Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Cyclopentylmorpholine-3-carboxylic Acid: Physicochemical Profiling & Synthetic Utility
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
[1]
Executive Summary: The Scaffold Advantage
In the landscape of fragment-based drug discovery (FBDD), 4-Cyclopentylmorpholine-3-carboxylic acid (CAS: 1796924-55-4 for the HCl salt) represents a strategic "chimeric" scaffold.[1] It merges the conformational rigidity of the morpholine ring—a privileged structure in medicinal chemistry—with the lipophilic bulk of a cyclopentyl moiety.
Unlike its parent compound, morpholine-3-carboxylic acid (a highly polar proline isostere), the N-cyclopentyl derivative offers a balanced lipophilic ligand efficiency (LLE) profile.[1] It serves as a critical intermediate for synthesizing peptidomimetics, constraining the peptide backbone while simultaneously engaging hydrophobic pockets via the cyclopentyl group.[1] This guide details its chemical behavior, synthesis, and utility in modern drug development.[2]
Chemical Identity & Stereochemical Analysis[1][3][4]
The molecule comprises a morpholine heterocycle substituted at the C3 position with a carboxylic acid and at the N4 position with a cyclopentyl ring.[1]
Property
Data
IUPAC Name
4-Cyclopentylmorpholine-3-carboxylic acid
Common Name
N-Cyclopentyl-3-carboxymorpholine
Molecular Formula
C₁₀H₁₇NO₃
Molecular Weight
199.25 g/mol (Free Base)
CAS Number
1796924-55-4 (Hydrochloride salt)
Chirality
C3 is a stereogenic center.[1][3] Available as (S)-, (R)-, or racemate.[1][4]
Physical State
White to off-white crystalline solid (typically as HCl salt)
Stereoelectronic Effects
Conformation: The morpholine ring predominantly adopts a chair conformation.[1] The bulky cyclopentyl group at N4 and the carboxyl group at C3 experience 1,2-steric strain. In the trans configuration, the substituents can adopt a diequatorial orientation to minimize 1,3-diaxial interactions, though the specific lowest-energy conformer depends on protonation state and solvent.
Basicity: The nitrogen atom is tertiary.[1] While morpholine itself has a pKa of ~8.3, the N-alkyl substitution generally maintains or slightly elevates basicity. However, the inductive effect of the proximal carboxyl group (in the zwitterionic form) lowers the effective pKa of the ammonium proton compared to simple N-alkyl morpholines.[1]
Understanding the physicochemical parameters is vital for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1]
Parameter
Value (Estimated/Calculated)
Significance
cLogP
1.1 ± 0.4
Membrane Permeability: Unlike the parent amino acid (LogP < 0), the cyclopentyl group pushes the LogP into the "drug-like" positive range, enhancing passive diffusion.[1]
pKa (Acid)
~2.5 - 3.0
Typical for alpha-amino acids; exists as carboxylate at physiological pH.[1]
pKa (Base)
~7.8 - 8.2
The nitrogen is largely protonated at pH 7.4, forming a zwitterion.[1]
TPSA
~49.3 Ų
Polar Surface Area: Well below the 140 Ų threshold, indicating excellent oral bioavailability potential.[1]
Solubility
High in water (as HCl salt); Soluble in MeOH, DMSO.[1]
Process friendly for aqueous workups and reverse-phase chromatography.[1]
Synthesis & Manufacturing Protocols
The most robust route for synthesizing 4-Cyclopentylmorpholine-3-carboxylic acid is via Reductive Amination .[1] This method is preferred over direct alkylation (using cyclopentyl bromide) to avoid over-alkylation and elimination side reactions.[1]
Core Reaction Pathway
The synthesis couples Morpholine-3-carboxylic acid (or its ester) with Cyclopentanone using a borohydride reducing agent.[1]
Figure 1: Reductive amination pathway.[1] The use of Sodium Triacetoxyborohydride (STAB) allows for a mild, one-pot reaction.[1]
Detailed Experimental Protocol (Bench Scale)
Objective: Synthesis of 4-Cyclopentylmorpholine-3-carboxylic acid from Morpholine-3-carboxylic acid.
Preparation: In a round-bottom flask, suspend Morpholine-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .
Activation: Add Cyclopentanone (1.2 eq) and Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 30 minutes.
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Note: STAB is preferred over NaBH₄ or NaCNBH₃ due to its selectivity for imines over ketones and lower toxicity.
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target mass: [M+H]+ = 200.2).[1]
Quenching: Quench with saturated aqueous NaHCO₃ solution.
Critical Step: Since the product is an amino acid, it may remain in the aqueous phase depending on pH.[1] Adjust aqueous pH to ~isoelectric point (pH 5-6) to maximize organic extraction, or use n-Butanol for extraction if highly polar.[1]
Purification: Concentrate the organic layers. Purify via Ion-Exchange Chromatography (Dowex 50W) or Reverse-Phase HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid).[1]
Salt Formation: Dissolve the free base in diethyl ether/ethanol and add 4N HCl in dioxane to precipitate the Hydrochloride salt .[1]
Applications in Drug Design[1][2][3][5][7][8]
This scaffold acts as a versatile building block in three primary domains:
A. Proline Isostere (Peptidomimetics)
Morpholine-3-carboxylic acid is a cyclic amino acid .[1] Replacing Proline with this scaffold:
Hydrogen Bonding: The morpholine oxygen acts as a weak hydrogen bond acceptor, potentially engaging backbone amides or solvent waters, unlike the methylene in proline.
Conformational Constraint: It restricts the
(phi) torsion angle of the peptide backbone, stabilizing -turn secondary structures.[1]
B. Fragment-Based Drug Discovery (FBDD)
The N-cyclopentyl group serves as a hydrophobic anchor .[1]
Mechanism: In enzyme inhibitors (e.g., proteases like Cathepsin or kinases), the carboxylic acid often binds to the active site (or is converted to a warhead), while the cyclopentyl group occupies the S1' or hydrophobic specificity pocket.[1]
Example: Similar motifs are seen in NaV1.7 inhibitors where cyclopentane rings block the ion channel pore [1].[1]
C. Solubility Enhancer
Incorporating the morpholine ring generally improves metabolic stability and solubility compared to piperidine or pyrrolidine analogs, due to the lower basicity and polarity of the ether oxygen.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed:
Technical Guide: Stability Profile and Storage Protocols for 4-Cyclopentylmorpholine-3-carboxylic acid
This guide provides an in-depth technical analysis of the stability profile and storage requirements for 4-Cyclopentylmorpholine-3-carboxylic acid .[1] It is designed for researchers and CMC (Chemistry, Manufacturing, an...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the stability profile and storage requirements for 4-Cyclopentylmorpholine-3-carboxylic acid .[1] It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals requiring rigorous data to ensure compound integrity during drug development.
[1]
Executive Summary: Physicochemical Identity
Before establishing storage protocols, we must define the chemical entity. This compound acts as a non-natural cyclic amino acid building block, often used in peptide mimetics and scaffold synthesis.
Property
Specification
Chemical Name
4-Cyclopentylmorpholine-3-carboxylic acid
CAS Number
1796924-55-4 (typically supplied as HCl salt)
Molecular Formula
C₁₀H₁₇NO₃ (Free Acid)
Molecular Weight
199.25 g/mol (Free Acid)
Physical State
White to off-white crystalline powder
Solubility
Soluble in water (pH dependent), Methanol, DMSO
pKa (Predicted)
~2.1 (Carboxyl), ~8.5 (Amine)
Chemical Stability Profile
Understanding the degradation mechanisms is critical for defining storage conditions. This molecule possesses three distinct structural motifs that dictate its stability: the morpholine ring , the cyclopentyl substituent , and the carboxylic acid .
Intrinsic Degradation Pathways
While morpholine derivatives are generally robust, the simultaneous presence of a tertiary amine and a carboxylic acid creates specific vulnerabilities.
Oxidative N-Dealkylation / N-Oxide Formation:
The tertiary nitrogen (N4) is electron-rich.[1] Exposure to atmospheric oxygen, particularly in the presence of light or trace metal ions, can lead to the formation of N-oxides . The cyclopentyl group provides some steric protection compared to a methyl group, but oxidation remains a primary risk.
Racemization (Stereochemical Instability):
The C3 position is a chiral center.[1] Because it is alpha to both an electron-withdrawing carbonyl and an electron-donating nitrogen, the proton at C3 is mildly acidic.[1]
Risk:[2] Under basic conditions or elevated temperatures, deprotonation can lead to racemization (conversion of S-enantiomer to R-enantiomer), destroying biological activity.[1]
Decarboxylation (Thermal):
Alpha-amino acids are susceptible to thermal decarboxylation.[1] While the cyclic constraint of the morpholine ring raises the energy barrier for this reaction, prolonged exposure to temperatures >40°C can accelerate CO₂ loss.
Hygroscopicity & Hydrolysis:
As a zwitterionic amino acid (or HCl salt), the compound is likely hygroscopic . Moisture absorption does not immediately degrade the molecule but catalyzes other degradation pathways (hydrolysis of amides if used in solution) and causes physical caking, making accurate weighing impossible.
Visualizing Degradation Logic
The following diagram maps the causality between environmental stressors and chemical failure modes.
Figure 1: Mechanistic degradation pathways for 4-Cyclopentylmorpholine-3-carboxylic acid.
Storage & Handling Protocols
Based on the stability profile above, the following protocols are mandatory to maintain purity >98%.
Primary Storage Conditions (Long-Term)
Temperature:2°C to 8°C (Refrigerated).
Rationale: Low temperature kinetically inhibits N-oxidation and suppresses thermal decarboxylation.[1] Freezing (-20°C) is acceptable but usually unnecessary unless storing for >2 years; freeze-thaw cycles must be avoided to prevent moisture condensation.[1]
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]
Detection: UV at 210 nm (low absorption due to lack of chromophores; consider ELSD or MS detection if available).[1]
Note: The cyclopentyl group lacks strong UV absorption, making UV detection at 254 nm ineffective.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119216579, 4-(3-phenylpentanoyl)morpholine-3-carboxylic acid (Analogous Structure).[1] Retrieved from [Link][1]
Application Note: 4-Cyclopentylmorpholine-3-carboxylic Acid as a Scaffold in Medicinal Chemistry
Executive Summary This guide details the strategic application of 4-Cyclopentylmorpholine-3-carboxylic acid (4-CPMA) in drug discovery. As a non-natural amino acid derivative, this scaffold serves as a critical bioisoste...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the strategic application of 4-Cyclopentylmorpholine-3-carboxylic acid (4-CPMA) in drug discovery. As a non-natural amino acid derivative, this scaffold serves as a critical bioisostere for proline and pipecolic acid. By incorporating the morpholine oxygen, researchers can lower lipophilicity (
) while maintaining the conformational rigidity required for high-affinity ligand-protein binding. This note provides validated protocols for its synthesis, structural incorporation, and troubleshooting during amide coupling, addressing the specific steric challenges posed by the N-cyclopentyl substitution.
Chemical Rationale & Physicochemical Profile[1][2][3][4][5][6][7][8]
"Escaping Flatland": The
Advantage
Modern medicinal chemistry emphasizes increasing the fraction of
hybridized carbons () to improve clinical success rates. 4-CPMA introduces three-dimensionality ("3D-ness") into a molecule, contrasting with flat heteroaromatic scaffolds.
Bioisosterism and Solubility
4-CPMA acts as a Proline Bioisostere . Unlike proline or piperidine-2-carboxylic acid (pipecolic acid), the morpholine ether oxygen at position 4 (relative to the acid) acts as a hydrogen bond acceptor but not a donor.
Solubility: The ether oxygen lowers the calculated LogP (cLogP) by approximately 1.0–1.5 units compared to the corresponding cyclohexane or piperidine analogs, improving aqueous solubility.
Metabolic Stability: The N-cyclopentyl group protects the nitrogen from oxidative deamination, while the cyclic structure prevents proteolytic cleavage common in linear peptides.
Structural Data Comparison
Property
Proline
Pipecolic Acid
4-Cyclopentylmorpholine-3-COOH
Ring Size
5-membered
6-membered
6-membered (Heterocyclic)
pKa (Acid)
~1.99
~2.2
~2.5 (Inductive effect of O)
pKa (Base)
~10.6
~11.0
~6.5–7.5 (Lower due to O-withdrawl)
H-Bond Acceptors
1 (C=O)
1 (C=O)
2 (C=O, Ether O)
Conformational Lock
High
Moderate
Moderate-High (Chair conformation)
Experimental Protocol: Synthesis of 4-CPMA
Objective: Synthesize 4-Cyclopentylmorpholine-3-carboxylic acid from commercially available Methyl Morpholine-3-carboxylate.
Challenge: The carboxylic acid Zwitterion is highly polar. We utilize the ester for the alkylation step to ensure solubility in organic solvents.
Free Base Generation: Suspend Methyl morpholine-3-carboxylate HCl in DCE. Add 1.0 eq of Triethylamine (TEA) and stir for 10 min.
Imine Formation: Add Cyclopentanone (1.2 eq) and catalytic Acetic Acid (0.1 eq). Stir at Room Temperature (RT) for 30 minutes to allow pre-equilibrium.
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes. Note: STAB is preferred over NaCNBH3 due to lower toxicity and better selectivity.
Reaction: Warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target mass: M+1 = ~214).
Quench: Add saturated aqueous NaHCO3. Stir vigorously for 20 mins.
Extraction: Extract with DCM (3x). Dry organics over MgSO4 and concentrate.
Checkpoint: The intermediate (Methyl 4-cyclopentylmorpholine-3-carboxylate) should be a light yellow oil.
Step 2: Ester Hydrolysis
Dissolution: Dissolve the crude ester in THF:Water (3:1).
Saponification: Add LiOH monohydrate (2.0 eq). Stir at RT for 2–4 hours.
Workup (Critical): The product is amphoteric and water-soluble.
Method A (Preferred): Neutralize to pH 7 with 1N HCl. Evaporate THF. Load aqueous layer onto a Diaion HP-20 or C18 reverse-phase column. Elute with Water -> MeOH gradient.
Method B (Desalting): Acidify to pH 2, lyophilize, and extract the solid residue with anhydrous Ethanol or warm Isopropanol to leave LiCl salts behind.
Experimental Protocol: Amide Coupling (The Steric Challenge)
Context: Coupling 4-CPMA to an amine is difficult because the carboxylic acid at C3 is flanked by the bulky N-cyclopentyl group. Standard EDC/HOBt conditions often fail or result in low yields.
Recommended Coupling System: HATU/HOAt
Rationale: The 7-azabenzotriazole (At) derived reagents are superior for sterically hindered couplings due to the "neighboring group effect" of the pyridine nitrogen in the coupling agent.
Workflow
Activation: Dissolve 4-CPMA (1.0 eq) in anhydrous DMF/DCM (1:1).
Base: Add DIPEA (3.0 eq). Ensure pH is >8 on wet pH paper.
Coupling Agent: Add HATU (1.1 eq). Stir for 5 minutes (Pre-activation is crucial for hindered acids).
Visual Check: Solution often turns yellow/orange.
Amine Addition: Add the amine partner (1.0–1.2 eq).
Reaction: Stir at RT for 12–24 hours.
Troubleshooting: If conversion is <50% after 12h, add HOAt (0.5 eq) as an additive and heat to 40°C.
Diagram 1: Synthesis & Coupling Logic Flow
Caption: Workflow for the synthesis of the scaffold and subsequent decision logic for amide coupling based on steric demands.
Structural Biology & SAR Implications
When designing libraries, the 4-CPMA scaffold creates a specific vector orientation.
The "Turn" Effect: Similar to proline, this scaffold induces a turn in the peptide backbone. It is ideal for mimicking
-turns in protein-protein interaction inhibitors.
Vector Analysis: The C3-Carboxyl and the C2/C5/C6 carbons project into different quadrants. The Cyclopentyl group occupies a hydrophobic pocket, often designated as the
or subsite in protease inhibitors.
Diagram 2: SAR Decision Tree
Caption: SAR optimization logic using the 4-CPMA scaffold to address bioavailability and stability issues.
References
Stoll, E. L., et al. (2020).[1] "A practical catalytic reductive amination of carboxylic acids." Chemical Science. Available at: [Link]
Sladojevich, F., et al. (2007). "Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid."[2] Journal of Organic Chemistry. Available at: [Link]
Relevance: Establishes the synthesis of the core morpholine-3-carboxylic acid scaffold
Wymann, M., et al. (2023).[3] "Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry. Available at: [Link]
Relevance: Demonstrates the use of morpholine scaffolds in kinase inhibitors and their impact on metabolic stability.
Relevance: Authoritative source for the HATU/HOAt protocols required for hindered couplings like 4-CPMA.
Hall, A., et al. (2024).[4] "Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements."[4] Bioorganic & Medicinal Chemistry. Available at: [Link]
Relevance: Discusses the physicochemical implications of replacing standard amino acids with bioisosteres like morpholine acids.
derivatization of 4-Cyclopentylmorpholine-3-carboxylic acid for library synthesis
Application Note: Strategic Derivatization of 4-Cyclopentylmorpholine-3-carboxylic Acid for High-Throughput Library Generation Introduction: The Scaffold Advantage In modern drug discovery, the shift from flat, aromatic-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Derivatization of 4-Cyclopentylmorpholine-3-carboxylic Acid for High-Throughput Library Generation
Introduction: The Scaffold Advantage
In modern drug discovery, the shift from flat, aromatic-heavy compounds to sp³-rich, three-dimensional scaffolds is critical for improving solubility and target specificity.[1] 4-Cyclopentylmorpholine-3-carboxylic acid represents a high-value building block in this domain.[1][2]
Physicochemical Profile: The morpholine ring lowers lipophilicity (LogP) compared to cyclohexane analogs, while the ether oxygen accepts hydrogen bonds, improving metabolic stability.[1]
The Steric Challenge: The cyclopentyl group at the N4 position creates significant steric bulk proximal to the C3 carboxylic acid. Standard coupling protocols (e.g., EDC/HOBt) often suffer from slow kinetics or incomplete conversion with this scaffold.[1][2]
Chirality: The C3 position is chiral.[2] Preserving enantiopurity during activation is paramount, as the inductive effect of the adjacent nitrogen can increase the acidity of the
-proton, risking racemization under strongly basic conditions.[1]
This guide details three validated derivatization pathways optimized for library synthesis: Amide Coupling (via T3P/HATU) , Ugi Multicomponent Reactions , and Bioisostere Conversion .[1][2]
Chemical Logic & Reagent Selection
A. Amide Coupling: Overcoming Hindrance
For library synthesis involving this hindered acid, we recommend T3P (Propylphosphonic Anhydride) as the primary reagent, with HATU as a secondary option for non-nucleophilic amines.[1][2]
Because the scaffold contains a basic tertiary amine (the morpholine nitrogen), we can utilize SCX (Strong Cation Exchange) chromatography.[1][2] This allows for a "self-validating" purification where non-basic impurities (unreacted acids, phenols, neutrals) are washed away, and the product is selectively eluted.[1]
Wash 2: 2 mL DCM (Removes neutral organics).[1][2]
Elute: 2 mL 2N NH₃ in MeOH . (Releases the basic morpholine product).
Finish: Evaporate volatiles (Genevac/SpeedVac). Resuspend in DMSO for QC.
Protocol B: Ugi 4-Component Reaction (Diversity Oriented)
Target:
-amino acyl amide derivatives (Peptoids).[1][2][4]
Mechanism: The morpholine acid serves as the carboxylic component, reacting with an amine, aldehyde, and isocyanide.[1]
Reaction Scheme:
Mix: In a vial, combine Aldehyde (1.0 eq) and Amine (1.0 eq) in MeOH (1M concentration). Let sit for 30 mins to form the imine.
The morpholine salt is soluble in water/DMF.[2] Ensure DMF is at least 50% of solvent volume during reaction.[1][2]
SCX Breakthrough
Resin saturation.
Ensure resin capacity (meq/g) is 3x the theoretical yield.[2] Use "High Load" SCX cartridges.[1][2]
References
Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][6] Organic Process Research & Development, 20(2), 140-177.[1][2] Link[1][2]
Dömling, A. (2006).[1][2] Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.[1][2] Link[1][2]
Bachem. (2024).[1][2][7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
Application Note: 4-Cyclopentylmorpholine-3-carboxylic Acid in Asymmetric Synthesis
This Application Note is designed for researchers in medicinal chemistry and asymmetric catalysis. It details the utility of 4-Cyclopentylmorpholine-3-carboxylic acid (4-CMC) , a conformationally constrained cyclic -amin...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and asymmetric catalysis. It details the utility of 4-Cyclopentylmorpholine-3-carboxylic acid (4-CMC) , a conformationally constrained cyclic
-amino acid, as both a chiral building block and a specialized organocatalyst.
Executive Summary
4-Cyclopentylmorpholine-3-carboxylic acid (4-CMC) is a non-proteinogenic, heterocyclic amino acid. Structurally, it resembles proline but features a six-membered morpholine ring containing an ether oxygen and a bulky
-cyclopentyl substituent.
In asymmetric synthesis, 4-CMC serves two critical functions:
Organocatalysis: As a chiral secondary amine derivative, it functions as a Lewis base catalyst (via enamine/iminium activation), offering distinct electronic tuning compared to proline due to the morpholine oxygen's inductive effect.
Chiral Pool Scaffold: It acts as a peptidomimetic building block, introducing fixed stereochemistry and inducing
-turns in bioactive peptides, thereby enhancing metabolic stability and receptor selectivity.
Technical Profile & Mechanistic Rationale
Structural Advantages
Feature
Chemical Consequence
Application Benefit
Morpholine Ring
6-membered chair conformation
Distinct bite angle and steric volume compared to 5-membered proline.
Ether Oxygen
Inductive electron withdrawal (-I effect)
Lowers the pKa of the ammonium species; alters the nucleophilicity of the enamine intermediate.
-Cyclopentyl
Steric bulk & Lipophilicity
Enhances solubility in non-polar solvents (DCM, Toluene); provides "stereochemical shielding" to direct facial selectivity.
C3-Carboxyl
Bifunctional H-bond donor
Directs the electrophile via hydrogen bonding in the transition state (Zimmerman-Traxler model).
Mechanistic Pathway (Organocatalysis)
In asymmetric Michael additions (e.g., aldehydes to nitroolefins), 4-CMC operates via an Enamine Cycle . The secondary amine condenses with the aldehyde to form a nucleophilic enamine. The carboxylic acid moiety (or an external co-catalyst) activates the nitroolefin electrophile, ensuring high enantioselectivity.
Protocol 1: Asymmetric Michael Addition
Objective: Use 4-CMC as an organocatalyst for the enantioselective addition of isovaleraldehyde to trans-
Additives: Benzoic acid (optional, 10 mol% to accelerate imine formation)
Step-by-Step Methodology
Catalyst Activation: In a flame-dried reaction vial, dissolve 4-CMC (0.1 mmol) in Toluene (1.0 mL). Note: If using the HCl salt, add 1.0 equiv of DABCO or TEA to liberate the free amine, then filter off the salt before use.
Substrate Addition: Add trans-
-nitrostyrene (1.0 mmol) to the vial. Stir until dissolved.
Reaction Initiation: Add isovaleraldehyde (3.0 mmol) in one portion.
Incubation: Stir the mixture at 0°C to Room Temperature (25°C). Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[1]
Reaction time: Typically 24–48 hours. The morpholine ring is less nucleophilic than proline, requiring longer times but often yielding higher diastereocontrol.
Quenching: Quench with saturated aqueous NH₄Cl (2 mL) and extract with EtOAc (3 x 5 mL).
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography on silica gel.
Protocol 2: Incorporation into Peptidomimetics (Solid Phase)
Objective: Use 4-CMC as a "Proline-replacement" to induce a turn in a bioactive peptide sequence.
Rationale
The
-cyclopentyl group prevents the formation of the standard peptide bond at the nitrogen (it is a tertiary amine). Therefore, 4-CMC must be the N-terminal residue or incorporated via special linkage strategies (e.g., forming an ester or using the carboxyl group to couple to the next amine). Here, we describe its use as an N-terminal Capping Unit .
Methodology (Fmoc-SPPS)
Resin Preparation: Swell Fmoc-Rink Amide resin in DMF for 30 min. Deprotect Fmoc (20% Piperidine/DMF).
Peptide Elongation: Couple standard amino acids using HBTU/DIPEA until the desired sequence is built (H₂N-Peptide-Resin).
Coupling 4-CMC:
Reagent: 4-CMC (3 equiv), HATU (2.9 equiv), HOAt (3 equiv), DIPEA (6 equiv). Note: HATU/HOAt is required due to the steric hindrance of the N-cyclopentyl group and the secondary alpha-carbon.
Condition: Double coupling, 2 hours each at Room Temperature.
Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.
Analysis: The resulting peptide will have a fixed tertiary amine at the N-terminus, increasing lipophilicity and resistance to aminopeptidases.
Visualization: Catalytic Cycle & Logic
The following diagram illustrates the Enamine Activation cycle utilized in Protocol 1.
Figure 1: Organocatalytic cycle of 4-CMC. The steric bulk of the N-cyclopentyl group (not shown, attached to Catalyst node) directs the facial selectivity during the Enamine-Electrophile attack.
References
Szymańska, J. et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. Frontiers in Chemistry. Available at: [Link]
Organic Chemistry Portal. Synthesis of Morpholines and Applications in Asymmetric Synthesis. Available at: [Link]
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. (Contextual grounding for cyclic amino acids in peptidomimetics).
Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis.[2] Angewandte Chemie International Edition. (General reference for Enamine catalysis mechanisms).
Technical Support Center: Synthesis of 4-Cyclopentylmorpholine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-Cyclopentylmorpholine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the commo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Cyclopentylmorpholine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. As a key building block in modern drug discovery, the morpholine scaffold offers favorable properties such as metabolic stability and improved aqueous solubility.[1] The successful and efficient synthesis of derivatives like 4-Cyclopentylmorpholine-3-carboxylic acid is therefore of significant interest.
This document moves beyond simple protocols to explain the chemical reasoning behind procedural choices, empowering you to troubleshoot and optimize your experiments effectively.
The most reliable and scalable approach to synthesizing 4-Cyclopentylmorpholine-3-carboxylic acid involves a three-step sequence starting from a commercially available precursor. This method prioritizes control and minimizes side reactions by protecting the reactive carboxylic acid moiety before proceeding with the key N-alkylation step.
This section addresses the most common issues encountered during the synthesis, providing both diagnostic advice and validated solutions.
FAQ 1: My yield is very low in the N-alkylation step (Step 2). What are the likely causes and how can I improve it?
Low yield in the N-alkylation of the morpholine nitrogen is the most frequent bottleneck. The issue typically stems from one of four factors: the nature of the electrophile (cyclopentyl source), the choice of base, the solvent system, or the reaction temperature.
Causality: The N-alkylation is a classic SN2 reaction. Its efficiency depends on the nucleophilicity of the morpholine nitrogen, the quality of the leaving group on the cyclopentyl electrophile, and reaction conditions that favor substitution over competing elimination reactions.
Caption: Troubleshooting logic for low N-alkylation yield.
Troubleshooting Steps & Solutions:
Evaluate the Cyclopentyl Electrophile: The reactivity of the electrophile is critical. While cyclopentyl bromide is common, its reactivity can be moderate.
Recommendation: For a significant rate enhancement, consider switching to an electrophile with a better leaving group. The reactivity order is generally: Iodide > Tosylate > Bromide > Chloride.
Electrophile
Relative Reactivity
Notes
Cyclopentyl Bromide
Baseline
Cost-effective, moderate reactivity.
Cyclopentyl Iodide
High
Often prepared in situ from the bromide using NaI (Finkelstein reaction). Highly effective.
Cyclopentyl Tosylate
High
Excellent leaving group, but requires an extra step to prepare from cyclopentanol.
Optimize the Base: The base deprotonates the morpholine nitrogen, increasing its nucleophilicity. An inappropriate base can lead to incomplete reaction or side reactions.
Potassium Carbonate (K₂CO₃): A common, mild base. Its effectiveness can be limited by its poor solubility in many organic solvents.
Cesium Carbonate (Cs₂CO₃): A superior choice. The "cesium effect" leads to higher solubility and less ion-pairing, significantly accelerating SN2 reactions.
Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the nitrogen. Use with caution in an anhydrous solvent like THF or DMF. This is often the most effective option for stubborn alkylations.
Select the Right Solvent: The solvent must be polar aprotic to solvate the cation and leave the nucleophile "bare" and reactive.
Acetonitrile (ACN): Good, but sometimes not polar enough for difficult reactions.
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Excellent choices that strongly promote SN2 reactions. Ensure you use anhydrous grades to avoid side reactions.
Optimized N-Alkylation Protocol:
This protocol incorporates best practices for maximizing yield.
Step 1: To a solution of methyl morpholine-3-carboxylate (1.0 eq) in anhydrous DMF (5 mL per mmol of substrate), add cesium carbonate (1.5 eq).
Step 2: Add cyclopentyl bromide (1.2 eq) to the suspension. For a more reactive electrophile, add sodium iodide (1.2 eq) to generate cyclopentyl iodide in situ.
Step 3: Heat the reaction mixture to 70 °C and stir under a nitrogen atmosphere.
Step 4: Monitor the reaction progress every 2-4 hours using TLC or LC-MS. The reaction is typically complete within 8-16 hours.
Step 5: Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Step 6: Purify the crude product by column chromatography on silica gel.
FAQ 2: I am observing multiple spots on my TLC plate after the N-alkylation reaction. What are these byproducts?
The primary byproduct is often unreacted starting material. However, another possibility, especially if the reaction is overheated, is the formation of cyclopentene via an E2 elimination pathway, where the morpholine ester acts as a base.
Causality: The SN2 (substitution) and E2 (elimination) pathways are competitive. Higher temperatures and sterically hindered bases can favor the E2 pathway.
Solutions:
Confirm Identity: Use LC-MS to confirm the mass of the byproduct. Cyclopentene is volatile and will likely be removed during workup, but other elimination-derived impurities may persist.
Control Temperature: Do not exceed 80 °C unless necessary. Higher temperatures significantly increase the rate of elimination.
Base Selection: Using a strong, but sterically hindered base like DBU is not recommended as it will strongly favor elimination. Stick to bases like Cs₂CO₃ or NaH.
FAQ 3: The final saponification (ester hydrolysis) step is not going to completion or is giving a messy workup. How can I fix this?
Incomplete hydrolysis or difficult workup during saponification is usually due to steric hindrance or issues with product isolation.
Causality: The cyclopentyl group adds some steric bulk near the ester, which can slow down the rate of hydrolysis compared to unhindered esters. The final product is an amino acid, which can form emulsions during aqueous workup.
Optimized Saponification & Workup Protocol:
Step 1: Dissolve the purified methyl 4-cyclopentylmorpholine-3-carboxylate (1.0 eq) in a 3:1 mixture of THF and water.
Step 2: Add lithium hydroxide (LiOH) monohydrate (2.0-3.0 eq) and stir the reaction at room temperature. The use of LiOH is often cleaner than NaOH or KOH for hindered esters.
Step 3: Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 4-6 hours).
Step 4 (Workup):
a. Remove the THF under reduced pressure.
b. Cool the remaining aqueous solution in an ice bath.
c. Carefully acidify the solution to pH ~5-6 with 1M HCl. The product is zwitterionic and may have minimum solubility near its isoelectric point.
d. If a precipitate forms, it can be collected by filtration.
e. If no precipitate forms, or to recover all product, extract the aqueous layer with a polar solvent like dichloromethane or a 9:1 mixture of chloroform:isopropanol.
f. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.
Section 3: Alternative Synthetic Strategy - Reductive Amination
For certain applications, a convergent strategy using reductive amination may be advantageous. This one-pot procedure combines cyclopentanone with the morpholine ester precursor in the presence of a mild reducing agent.[2]
Caption: Alternative synthesis via reductive amination.
Key Considerations:
Advantages: This method can be faster and avoids the use of alkyl halides.
Challenges: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective for this transformation as it is mild and tolerant of the ester functionality.[2] Over-reduction of the ester is a potential side reaction if stronger reducing agents like NaBH₄ are used without careful control.
References
Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
Nekrasov, M. D., Lukyanenko, E. R., & Kurkin, A. V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link]
Wolfe, J. P., & Rossi, M. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 10(21), 4899-4902. [Link]
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785-819. [Link]
Tummatorn, J., & Poonsil, T. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(17), 8779-8785. [Link]
Bayoumi, W. A., Massoud, M. A., El Bialy, S. A., & El Husseiny, W. M. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Archiv der Pharmazie, 347(1), 47-56. [Link]
Patel, D. B., Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
Cimino, M. G., & Tesoriero, C. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(13), 1858-1871. [Link]
Technical Support Center: Optimizing N-Alkylation of Morpholine-3-Carboxylic Acid
Welcome to the technical support center for the N-alkylation of morpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the N-alkylation of morpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve optimal results in your synthesis.
The N-alkylation of morpholine-3-carboxylic acid is a crucial transformation for introducing molecular diversity and tailoring the physicochemical properties of drug candidates. However, the bifunctional nature of this molecule, containing both a secondary amine and a carboxylic acid, presents unique challenges. This guide provides a structured approach to overcoming these hurdles, ensuring high yields and purity in your desired N-alkylated products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the N-alkylation of morpholine-3-carboxylic acid, providing potential causes and actionable solutions.
Problem 1: Low to No Conversion of Starting Material
Symptoms: Analysis of the crude reaction mixture (e.g., by LC-MS or ¹H NMR) shows predominantly unreacted morpholine-3-carboxylic acid.
Potential Cause
Explanation & Recommended Solution
Insufficient Reactivity of Alkylating Agent
Alkyl chlorides are less reactive than bromides and iodides. For sluggish reactions, consider using an alkyl bromide or iodide. If using an alkyl bromide, adding a catalytic amount of sodium or potassium iodide can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[1]
Inappropriate Base
The chosen base may not be strong enough to deprotonate the morpholine nitrogen sufficiently, or it may be sterically hindered. For alkyl halide methods, consider switching to a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For reductive amination, the reaction is often acid-catalyzed to promote iminium ion formation.
Poor Solubility of Starting Material
Morpholine-3-carboxylic acid exists as a zwitterion, which can lead to poor solubility in common nonpolar organic solvents.[2] This limits the interaction between reactants. Solution: Screen a range of polar aprotic solvents such as DMF, DMSO, or NMP.[1] In some cases, a protic co-solvent or the use of a phase-transfer catalyst may be beneficial.
Low Reaction Temperature
Many N-alkylation reactions require heating to overcome the activation energy barrier. Solution: Gradually increase the reaction temperature. For alkylations with alkyl halides in solvents like DMF or acetone, reflux temperatures are common.[1] Be mindful that excessive heat can promote side reactions.
Catalyst Inactivity (for reductive amination)
If performing a reductive amination with an aldehyde/ketone and a reducing agent, the catalyst (if any) or the reducing agent may be inactive. Solution: Use fresh, high-quality reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). Ensure any catalysts are handled under appropriate inert conditions if required.
Problem 2: Formation of O-Alkylated Byproduct (Ester Formation)
Symptoms: The desired N-alkylated product is observed, but a significant amount of an isomeric byproduct is also present, consistent with the mass of the ester formed by alkylation of the carboxylic acid.
Potential Cause
Explanation & Recommended Solution
Reaction Conditions Favoring O-Alkylation
The carboxylate is a competing nucleophile. The choice of base and solvent can influence the N- vs. O-alkylation ratio. Hard electrophiles tend to react at the harder oxygen atom of the carboxylate. Solution: Use a "softer" base like potassium bicarbonate or a hindered organic base (e.g., DIPEA) which is less likely to fully deprotonate the carboxylic acid. Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.[3]
Use of an Unsuitable Alkylating Agent
Highly reactive alkylating agents under strongly basic conditions can lead to less selective reactions. Solution: If using a very reactive alkylating agent, consider switching to a less reactive one (e.g., from iodide to bromide) and compensating with a higher temperature or longer reaction time.
Protecting Group Strategy
The most robust solution to prevent O-alkylation is to protect the carboxylic acid. Solution: Convert the carboxylic acid to a methyl or ethyl ester before the N-alkylation step. This ester can then be hydrolyzed back to the carboxylic acid after the N-alkylation is complete. This multi-step approach often provides cleaner results and higher overall yields despite the extra steps.
Problem 3: Formation of Over-Alkylated Product
Symptoms: A product with a mass corresponding to the addition of two alkyl groups to the morpholine-3-carboxylic acid is detected.
Potential Cause
Explanation & Recommended Solution
Quaternization of the Morpholine Nitrogen
After the initial N-alkylation, the resulting tertiary amine can be further alkylated by the alkyl halide to form a quaternary ammonium salt. This is particularly problematic with reactive alkylating agents and strong bases. Solution: Use a stoichiometric amount of the alkylating agent (1.0-1.2 equivalents). Avoid a large excess. Running the reaction at a lower concentration can also disfavor the bimolecular over-alkylation reaction.[4]
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the carboxylic acid group before performing the N-alkylation?
This is a common and important question. The short answer is: not always, but it can be a very effective strategy to avoid side products. Direct N-alkylation of unprotected amino acids has been successfully demonstrated.[5][6] However, you run the risk of competing O-alkylation (ester formation), which can complicate purification and lower your yield.[2]
When to consider direct alkylation: If you are using a mild alkylating agent and carefully controlled conditions, or performing a reductive amination which is generally selective for the amine.
When to use a protecting group: If you are observing significant ester formation, using a highly reactive alkylating agent, or if you need to use harsh basic conditions for the N-alkylation. Converting the carboxylic acid to a simple ester (e.g., methyl or ethyl) is a reliable way to ensure selective N-alkylation.
Q2: What is the best method for N-alkylation of morpholine-3-carboxylic acid: using an alkyl halide or reductive amination?
Both methods are viable, and the best choice depends on the availability of your starting materials and the specific alkyl group you wish to introduce.
Alkylation with Alkyl Halides: This is a classic Sₙ2 reaction. It is straightforward if the corresponding alkyl halide is readily available. Key considerations are the choice of base (K₂CO₃ or Cs₂CO₃ are common) and solvent (DMF, DMSO, or acetone). The main potential side reactions are O-alkylation and over-alkylation.[1]
Reductive Amination: This method uses an aldehyde or ketone as the alkyl source in the presence of a reducing agent. It is an excellent choice for synthesizing a wide variety of N-substituted derivatives. This method is often highly chemoselective for the amine, minimizing the risk of O-alkylation.[7] Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is mild and selective for the iminium ion intermediate.
Experimental Protocols & Methodologies
Method 1: N-Alkylation using an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of morpholine-3-carboxylic acid with an alkyl bromide.
Materials:
Morpholine-3-carboxylic acid
Alkyl bromide (1.1 equivalents)
Potassium carbonate (K₂CO₃, 2.5 equivalents)
Dimethylformamide (DMF)
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a round-bottom flask, add morpholine-3-carboxylic acid (1 equivalent) and potassium carbonate (2.5 equivalents).
Add anhydrous DMF and stir the suspension at room temperature.
Add the alkyl bromide (1.1 equivalents) dropwise to the suspension.
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
Dilute the filtrate with water and extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Method 2: Reductive Amination with an Aldehyde
This protocol provides a general procedure for the N-alkylation of morpholine-3-carboxylic acid using an aldehyde and sodium triacetoxyborohydride (STAB).
Technical Support Center: Navigating the Purification of Polar Morpholine Derivatives
From the Desk of the Senior Application Scientist Welcome, researchers and drug development professionals. The morpholine scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to improve the phy...
Author: BenchChem Technical Support Team. Date: February 2026
From the Desk of the Senior Application Scientist
Welcome, researchers and drug development professionals. The morpholine scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to improve the physicochemical properties and biological activity of drug candidates.[1][2] However, its inherent polarity and the basicity of its nitrogen atom present significant and often frustrating challenges during chromatographic purification.
This guide is structured as a dynamic troubleshooting resource, moving beyond rigid protocols to address the common hurdles you face at the bench. We will explore the "why" behind the problems—from peak tailing on silica to poor retention in reversed-phase—and provide a logical framework for overcoming them. Our goal is to empower you with the expertise to develop robust, efficient, and reliable purification methods for your valuable polar morpholine derivatives.
This section directly addresses the most common issues encountered during the purification of polar morpholine derivatives.
Part 1: Reversed-Phase (RP) Chromatography Challenges
Question: My polar morpholine derivative shows little to no retention on a standard C18 column. It elutes in the solvent front. How can I improve its retention?
Answer: This is a classic problem when dealing with highly polar molecules in reversed-phase chromatography.[3] The fundamental cause is the high affinity of your polar compound for the polar mobile phase (typically water/acetonitrile or water/methanol) compared to the nonpolar C18 stationary phase. Your molecule is essentially "washed off" the column with the mobile phase before it has a chance to interact and be retained.
Here are several strategies to enhance retention, starting with the most common approaches:
Employ a Polar-Embedded or Polar-Endcapped Column: Standard C18 columns can suffer from a phenomenon known as "phase collapse" or "ligand folding" in highly aqueous mobile phases (less than 5% organic), which further reduces retention.[4]
Causality: Polar-embedded columns have a polar group (e.g., amide, carbamate) incorporated at the base of the alkyl chain.[5] This feature allows a thin layer of water to remain on the stationary phase surface, preventing the collapse of the C18 chains and enabling the column to be used with 100% aqueous mobile phases. This maintains a stable surface for interaction, improving retention and reproducibility for polar analytes.[5]
Recommendation: For new method development on highly polar morpholine derivatives, starting with a polar-embedded C18 or a similar "AQ-type" column is highly advisable.
Adjust Mobile Phase pH: The basic nitrogen atom in the morpholine ring is a powerful handle for manipulating retention.
Causality: By lowering the mobile phase pH to approximately 2.5-4 using an additive like formic acid or trifluoroacetic acid (TFA), you protonate the morpholine's nitrogen atom. This increases the compound's overall polarity, which might seem counterintuitive. However, on many modern stationary phases, this protonation can increase interaction with residual silanols or the polar-embedded group, sometimes enhancing retention. More importantly, it ensures consistent ionization, leading to sharper, more reproducible peaks.
Protocol: Prepare your aqueous mobile phase with 0.1% formic acid (for mass spectrometry compatibility) or 0.1% TFA. Equilibrate the column thoroughly with the mobile phase before injection.
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): If your compound is still unretained, it may be too polar for any reversed-phase mode. HILIC is the go-to technique for such molecules.
Causality: HILIC uses a polar stationary phase (like bare silica, diol, or amine) and a mobile phase with a high concentration of organic solvent (>60% acetonitrile).[6] The mobile phase's aqueous component forms a water-rich layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).[7][8][9]
Recommendation: HILIC is an orthogonal technique to RP and is often the most effective solution for very polar compounds.[8]
Part 2: Normal-Phase & Flash Chromatography Hurdles
Question: I'm trying to purify my morpholine derivative using flash chromatography on silica gel, but I'm getting severe peak tailing and poor separation. What is happening?
Answer: This is a very common issue caused by strong, undesirable interactions between the basic nitrogen of your morpholine derivative and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3]
Causality: The lone pair of electrons on the morpholine nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the silanol groups. This interaction is often so strong that it leads to irreversible binding or very slow elution, resulting in broad, tailing peaks. Compounds get "stuck" on the active sites of the silica, smearing across many fractions.[10]
Here’s how to solve this problem:
Deactivate the Silica Gel with a Basic Modifier: The most effective solution is to add a small amount of a competing base to your mobile phase.[3]
Mechanism: This additive, typically triethylamine (TEA) or ammonium hydroxide, will preferentially bind to the acidic silanol sites, effectively "masking" them from your compound. This allows your morpholine derivative to elute based on its polarity without the strong ionic interaction, resulting in significantly improved peak shape.
Protocol: Add 0.5-2% triethylamine to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). For more polar systems, a common eluent is dichloromethane/methanol with 1-2% ammonium hydroxide (prepared by adding concentrated aqueous NH4OH to methanol).
Use an Alternative Stationary Phase: If basic modifiers are not sufficient or are incompatible with your molecule, consider a different stationary phase.
Alumina: Both neutral and basic alumina are excellent alternatives to silica for purifying basic compounds like amines.[11]
Amine-Functionalized Silica: These columns have propyl-amine groups bonded to the silica surface. This not only masks the underlying silanol groups but can also provide unique selectivity for polar compounds, even enabling aqueous normal-phase chromatography.[12]
Caption: Decision tree for troubleshooting poor peak shape in normal-phase chromatography.
Part 3: Exploring Advanced Chromatographic Techniques
Question: Neither standard reversed-phase nor normal-phase chromatography is giving me the separation I need. What other options should I consider?
Answer: When conventional methods fail, it's time to explore alternative chromatographic modes that offer different selectivity and retention mechanisms. For polar morpholine derivatives, Mixed-Mode and Supercritical Fluid Chromatography are powerful options.
Mixed-Mode Chromatography (MMC):
What it is: MMC columns possess stationary phases with multiple functional groups, allowing for more than one retention mechanism simultaneously.[13][14] A common combination for polar bases is a C18 chain (for reversed-phase interactions) with an embedded ion-exchange group (for ionic interactions).[15][16]
Why it works: This approach provides a dual retention mechanism. You can retain your compound via both hydrophobic and ionic interactions, offering unique selectivity that is tunable by adjusting mobile phase pH and ionic strength.[14] This is particularly useful for separating compounds with a wide range of polarities in a single run.[13][17]
Supercritical Fluid Chromatography (SFC):
What it is: SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[18] Modifiers, such as methanol, are added to increase the mobile phase's polarity and solvating power.[18][19]
Why it works for polar bases: While CO₂ is nonpolar, the addition of polar modifiers (co-solvents) and additives (e.g., amines) makes the mobile phase suitable for eluting polar compounds.[18] SFC offers several advantages:
High Efficiency & Speed: The low viscosity of supercritical fluids allows for much faster separations than HPLC.[19]
Orthogonal Selectivity: The separation mechanism in SFC is different from both RP-HPLC and NP-HPLC, often providing successful separation where other methods fail.
Excellent for Chiral Separations: SFC is a premier technique for separating enantiomers on chiral stationary phases, often providing better resolution and speed than HPLC.[18]
Protocol 1: Deactivating a Silica Gel Column for Flash Chromatography
This protocol is designed to minimize peak tailing for basic compounds like morpholine derivatives.
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system (e.g., 95:5 Dichloromethane:Methanol) that provides a target Rf value of approximately 0.2-0.3.
Column Packing: Dry pack or prepare a slurry of silica gel in the non-polar component of your solvent system (e.g., Dichloromethane) and pack your column.
Deactivation:
Prepare a "deactivating solvent" by adding 1-2% triethylamine (TEA) to your chosen initial mobile phase.[3]
Flush the packed column with 2-3 column volumes of this deactivating solvent. This ensures that the accessible acidic silanol sites are neutralized before the sample is loaded.
Sample Loading: Load your sample onto the column (dry loading is preferred for best resolution).
Elution: Begin the elution with your mobile phase containing 1-2% TEA. You can run the purification isocratically or by gradually increasing the polarity.
Protocol 2: General Method Development Workflow for HILIC
This workflow provides a starting point for purifying highly polar morpholine derivatives that are unretained by reversed-phase.
Caption: Step-by-step workflow for HILIC method development.
Column Selection: Start with a bare silica or amide-phase HILIC column.
Mobile Phase Preparation:
Mobile Phase A (Weak): 95:5 (v/v) Acetonitrile:Water + 10 mM Ammonium Formate.
Mobile Phase B (Strong): 50:50 (v/v) Acetonitrile:Water + 10 mM Ammonium Formate.
The buffer is crucial for good peak shape and reproducible retention times.[15]
Column Equilibration: HILIC requires longer equilibration times than reversed-phase.[15] Equilibrate the column with the initial mobile phase conditions (e.g., 95% A) for at least 10-15 column volumes, or until the baseline is stable.
Sample Diluent: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition to avoid peak distortion.[15]
Initial Gradient: Run a broad scouting gradient from ~5% to 50% of the strong solvent (Mobile Phase B) to determine the elution point of your compound.
Optimization: Adjust the gradient slope around the elution point of your target compound to improve separation from impurities.
References
BenchChem. (2025).
BenchChem. (2025).
Unknown Author. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
Biotage. (2023). What can I use to purify polar reaction mixtures?.
Biotage. (2023).
Axion Labs. HPLC problems with very polar molecules.
Pesek, J. J., & Matyska, M. T. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
Waters Blog. (2025).
Reddit user discussion. (2023). Purification of strong polar and basic compounds. r/Chempros.
Guillarme, D., & Veuthey, J. L. (2018). Mixed-Mode Chromatography—A Review.
Buchi.com.
West, C. (2018). How Good is SFC for Polar Analytes?.
Singh, R. K., et al. (2020).
Unknown Author. (2024).
SIELC Technologies.
Desmet, G. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
Unknown Author. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
how to remove residual starting material from 4-Cyclopentylmorpholine-3-carboxylic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-Cyclopentylmorpholine-3-carboxylic acid.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-Cyclopentylmorpholine-3-carboxylic acid. Achieving high purity of this compound is critical for reliable downstream applications, and removing residual starting materials is a common challenge. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired purity.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of 4-Cyclopentylmorpholine-3-carboxylic acid.
Q1: What are the likely starting materials that could be present as impurities?
The synthesis of 4-Cyclopentylmorpholine-3-carboxylic acid and similar morpholine derivatives often involves the reaction of a morpholine precursor with a cyclopentylating agent.[1] Therefore, common residual starting materials could include morpholine-3-carboxylic acid and a cyclopentyl halide (e.g., cyclopentyl bromide) or cyclopentanone (if undergoing reductive amination). Unreacted reagents from the synthesis of the morpholine ring itself, such as diethanolamine, could also be present.[2]
Q2: Why is my product a zwitterion, and how does that affect purification?
Your product, 4-Cyclopentylmorpholine-3-carboxylic acid, contains both a basic tertiary amine (the morpholine nitrogen) and an acidic carboxylic acid group. At neutral pH, the carboxylic acid is deprotonated (-COO⁻) and the amine is protonated (-NH⁺-), forming a zwitterion. This dual ionic character makes the compound highly polar and often highly soluble in water but poorly soluble in many organic solvents. This property is central to choosing a purification strategy; for instance, it complicates standard normal-phase chromatography but opens opportunities for ion-exchange or specific acid-base extraction procedures.
Q3: What analytical techniques are recommended for assessing purity?
To accurately assess the purity of your product and identify the presence of starting materials, the following techniques are recommended:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool. Due to the zwitterionic nature of the product, consider using a mobile phase with a pH modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure consistent protonation and good peak shape. Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for highly polar compounds that are not well-retained in reversed-phase chromatography.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and help identify and quantify impurities if their characteristic peaks are known and resolved.
Mass Spectrometry (MS): Can confirm the molecular weight of the product and detect impurities with different masses. When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying unknown impurities.
Troubleshooting Purification Challenges
This section provides solutions to specific problems you might encounter during the purification process.
Problem: My crude product is a sticky oil and will not crystallize.
Cause: The presence of impurities often disrupts the crystal lattice formation. Residual solvents or excess starting materials can act as "oiling out" agents.
Solution Pathway:
Acid-Base Extraction: This is the most robust first step for an amorphous, zwitterionic product. This technique exploits the different pKa values of your product and potential impurities. The goal is to selectively move your desired compound between aqueous and organic layers, leaving impurities behind. Please refer to Protocol 1 for a detailed methodology.
Solvent Trituration: If you have a semi-solid, try trituration. This involves stirring the crude material as a slurry in a solvent in which the desired product is poorly soluble, but the impurities are soluble. For a polar compound like this, a non-polar solvent like diethyl ether or hexanes might be effective for washing away non-polar starting materials.
Chromatography: If extraction fails, chromatography is the next logical step. Given the compound's polarity, reversed-phase or ion-exchange chromatography is more suitable than normal-phase silica gel.[4][5]
Problem: I see a significant amount of morpholine-3-carboxylic acid in my NMR/LC-MS.
Cause: Incomplete reaction of the starting amine.
Solution: Acid-Base Extraction.
This is the ideal scenario for an acid-base extraction. The secondary amine of morpholine-3-carboxylic acid and the tertiary amine of your product have different basicities. While both have a carboxylic acid, the difference in the amine allows for separation. By carefully adjusting the pH, you can selectively extract one from the other. See Protocol 1 for a detailed procedure.
Problem: My recrystallization attempt resulted in very low yield.
Cause: The chosen solvent system may be suboptimal, either by dissolving too much product even at cold temperatures or by causing premature precipitation. 4-Cyclopentylmorpholine-3-carboxylic acid, being zwitterionic, can be challenging to recrystallize from common single-solvent systems.
Solution Pathway:
Solvent System Screening: The key is finding a solvent or solvent pair where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Utilize a Co-solvent System: Often, a binary solvent system is more effective. One solvent is used to fully dissolve the compound at heat (e.g., ethanol, methanol, or isopropanol), and then a second "anti-solvent" in which the product is insoluble (e.g., diethyl ether, ethyl acetate, or hexanes) is added dropwise until turbidity persists. Cooling this mixture should induce crystallization.
Solvent System
Solubility Profile
Recommendation
Isopropanol/Water
Good solubility in hot aqueous isopropanol.
A good starting point. Dissolve in a minimal amount of hot solvent and allow to cool slowly.
Ethanol/Diethyl Ether
Soluble in hot ethanol; insoluble in ether.
Dissolve in hot ethanol, then add ether dropwise until cloudy. Cool to induce crystallization.
Methanol/Ethyl Acetate
Soluble in hot methanol; insoluble in ethyl acetate.
Similar to the ethanol/ether system. Can be very effective for polar compounds.
Purification Method Selection Workflow
The choice of purification strategy depends on the physical state of your crude product and the nature of the impurities. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for purification of 4-Cyclopentylmorpholine-3-carboxylic acid.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
Principle: This method leverages the amphoteric nature of your product. By adjusting the pH of an aqueous solution, you can make the compound soluble (as a salt) or insoluble (as a neutral zwitterion), while impurities with different acidic/basic properties remain in a separate phase.[6][7]
Step-by-Step Methodology:
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). If solubility is poor, use a co-solvent like a small amount of methanol and dilute with the primary solvent.
Acidic Wash (Removes Basic Impurities): Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acidic solution (e.g., 1M HCl). Shake vigorously and allow the layers to separate. The protonated product and other basic compounds will move to the aqueous layer.[8] Drain and save the aqueous layer.
Basify and Re-extract: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) with stirring until the pH is approximately at the isoelectric point of the product (typically pH 5-7), which should cause the zwitterionic product to precipitate or become less water-soluble.
Product Isolation: Extract the product back into an organic solvent (e.g., ethyl acetate or DCM) multiple times. Combine the organic layers.
Final Wash and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
Principle: This technique relies on the difference in solubility between the desired compound and impurities in a specific solvent at different temperatures. The goal is to create a supersaturated solution of the crude product at a high temperature and then allow it to cool, causing the pure compound to crystallize while impurities remain in the solution.
Step-by-Step Methodology:
Solvent Selection: In a small test tube, add a small amount of your crude solid. Add a potential solvent (e.g., isopropanol) dropwise. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate with a stirrer). Add just enough hot solvent to completely dissolve the solid.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 3: Purification by Flash Column Chromatography
Principle: For challenging separations, flash chromatography is used. A solvent system (mobile phase) is chosen that allows the product and impurities to have different affinities for a stationary phase (e.g., silica gel or C18-reversed phase silica), leading to their separation as they travel through the column.
Step-by-Step Methodology:
Stationary Phase Selection: Due to the high polarity and zwitterionic nature of the product, reversed-phase (C18) silica is generally recommended over standard silica gel to avoid irreversible adsorption.[5] HILIC columns are also a very effective alternative.[3]
Mobile Phase Selection:
For Reversed-Phase: Start with a polar mobile phase and gradually increase the organic content. A good starting point is a gradient of water (with 0.1% formic acid) to methanol or acetonitrile (with 0.1% formic acid). The acid helps to suppress the ionization of the carboxylate, improving retention and peak shape.
For HILIC: Use a high organic mobile phase and gradient towards a more aqueous phase. For example, a gradient from 95:5 acetonitrile:water (with an additive like ammonium formate) to 60:40 acetonitrile:water.
Column Packing and Loading: Pack the column with the chosen stationary phase. Dissolve the crude product in a minimal amount of the initial mobile phase or a strong solvent (like methanol or DMSO) and adsorb it onto a small amount of silica gel or celite. Once the solvent is evaporated, load this dry powder onto the top of the column.
Elution and Fraction Collection: Run the mobile phase through the column under positive pressure. Collect fractions and analyze them by TLC or HPLC to identify which ones contain the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
References
US2776972A - Recovery of morpholine from aqueous solutions thereof. Google Patents.
Amino Acid Purification - Column Chromatography . Sorbead India. Available at: [Link]
Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting . NCBI. Available at: [Link]
Purifying ionic compounds by flash column chromatography . Biotage. Available at: [Link]
4.8: Acid-Base Extraction . Chemistry LibreTexts. Available at: [Link]
EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one. Google Patents.
Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives . ACS Combinatorial Science - ACS Publications. Available at: [Link]
Separation and Refining of Amino acids . M-net. Available at: [Link]
Synthesis of Carboxylic Acids . University of Calgary. Available at: [Link]
(PDF) Process for Purification of 3-Alkenylcephem Carboxylic Acid . ResearchGate. Available at: [Link]
zwitterionic compounds - Chromatography Forum . Chromatography Forum. Available at: [Link]
18.7: Reduction of Carboxylic Acids and Their Derivatives . Chemistry LibreTexts. Available at: [Link]
(PDF) Morpholines. Synthesis and Biological Activity . ResearchGate. Available at: [Link]
WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
Green Synthesis of Morpholines via Selective Monoalkylation of Amines . ChemRxiv. Available at: [Link]
Technical Support Center: Stability Assurance for 4-Cyclopentylmorpholine-3-carboxylic Acid Scaffolds
Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process engineers working with 4-Cyclopentylmorpholine-3-carboxylic acid and its derivatives.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center.
This guide is designed for medicinal chemists and process engineers working with 4-Cyclopentylmorpholine-3-carboxylic acid and its derivatives. These scaffolds are critical intermediates in drug discovery, often serving as conformationally restricted amino acid mimics. However, their dual nature—containing both a chiral center and an oxidizable tertiary amine—presents unique stability challenges.
Module 1: Synthesis & Coupling Integrity
Focus: Preventing Racemization and optimizing Coupling Efficiency.
Q: Why is my enantiomeric excess (ee%) dropping significantly during amide coupling?
A: The C3 position (alpha to the carbonyl) is chemically sensitive. The presence of the electron-withdrawing carbonyl group, combined with the inductive effect of the morpholine nitrogen, renders the alpha-proton acidic.
The Mechanism:
Racemization primarily occurs during the activation step of the carboxylic acid.[1] Two pathways are dominant:
Direct Enolization: Base-catalyzed abstraction of the alpha-proton.
Oxazolone Formation: The activated carbonyl is attacked by the amide backbone (if present) or the N-acyl group, forming a 5(4H)-oxazolone intermediate which rapidly racemizes.
Troubleshooting Protocol: Low-Racemization Coupling
If you observe
loss in ee, switch to this protocol:
Reagent Selection: Replace standard carbodiimides (EDC/DCC) with phosphonium or uronium salts which are faster.
Recommended:HATU or COMU with HOAt (1-Hydroxy-7-azabenzotriazole). The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates coupling, reducing the time the activated ester is vulnerable to racemization.
Base Management:
Avoid strong, sterically unhindered bases.
Switch: Replace DIPEA (Diisopropylethylamine) with 2,4,6-Collidine (TMP). Collidine is a weaker base (
) than DIPEA (), sufficient to deprotonate the carboxylate but less likely to strip the alpha-proton.
Temperature Control: Maintain reaction temperature at 0°C during the activation phase (first 30 mins), then warm to RT only if necessary.
Visualization: Racemization Risk Pathways
Figure 1: Competing pathways between stable coupling and racemization mechanisms.
Module 2: Storage & Chemical Stability
Focus: Oxidative Degradation and Hygroscopicity.
Q: My solid compound is turning yellow and becoming gummy. What is happening?
A: This is a hallmark of oxidative degradation combined with hygroscopicity .
Oxidation: The tertiary nitrogen in the morpholine ring (bearing the cyclopentyl group) is electron-rich and susceptible to oxidation by atmospheric oxygen, forming N-oxides . This is accelerated by light (photo-oxidation).
Hygroscopicity: As a zwitterionic amino acid (in its free acid form), the molecule attracts atmospheric moisture. Water acts as a plasticizer, lowering the glass transition temperature and turning the powder into a gum, which further accelerates hydrolysis or oxidation.
Q: How should I store the free acid vs. the ester derivative?
Comparative Stability Data
Feature
Free Acid (Zwitterion)
Ester/Amide Derivative
Salt Form (e.g., HCl)
Hygroscopicity
High (Critical)
Moderate
Low to Moderate
Oxidation Risk
Moderate
High (N-lone pair available)
Low (N-lone pair protonated)
Storage Temp
-20°C
4°C to -20°C
RT to 4°C
Shelf Life
6 months
12 months
>24 months
Preservation Protocol: The "Double-Barrier" Method
Salt Formation: If possible, store the intermediate as the Hydrochloride (HCl) or Tosylate (TsOH) salt. Protonating the morpholine nitrogen deactivates the lone pair, effectively shutting down N-oxide formation.
Inert Atmosphere: Flush vials with Argon (heavier than air) rather than Nitrogen for long-term storage.
Light Protection: Use amber vials or wrap containers in aluminum foil to prevent photo-induced radical formation at the ether oxygen.
Module 3: Analytical Troubleshooting
Focus: Interpreting NMR and HPLC artifacts.
Q: The NMR spectrum shows broad/split peaks. Is my compound impure?
A: Not necessarily. 4-Cyclopentylmorpholine derivatives often exhibit rotameric broadening or peak doubling at room temperature.
Cause: The bulky cyclopentyl group creates steric clash with the morpholine ring substituents. This restricts the inversion of the morpholine chair conformation and the rotation of the N-Cyclopentyl bond.
Verification Experiment: Run a Variable Temperature (VT) NMR at 50°C.
Result: If the peaks coalesce into sharp singlets/doublets, it is a rotameric effect (Compound is pure).
Result: If peaks remain distinct, it is likely a diastereomer or impurity.
Q: How do I separate the enantiomers if racemization occurred?
A: Standard C18 HPLC often fails to separate these enantiomers. You require Polysaccharide-based chiral stationary phases.
Recommended Chiral Method Parameters:
Column: Chiralpak IC or IG (Immobilized phases are more robust for morpholines).
Mobile Phase: Hexane : Isopropanol (80:20) with 0.1% Diethylamine (DEA) or TFA.
Note: You must use a basic additive (DEA) for the free base to prevent tailing, or an acidic additive (TFA) for the acid/salt form.
Detection: 210 nm (The carbonyl absorbance is the strongest handle; the morpholine ring has weak UV activity).
Visualization: Stability Decision Tree
Figure 2: Diagnostic workflow for common stability issues.
References
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Discusses racemization mechanisms and the use of Collidine/HATU).
Chem-Impex. (2024). Morpholine-3-carboxylic acid derivatives: Applications and Stability. (General handling of morpholine scaffolds).
MDPI. (2023). Elucidating the Racemization Mechanism of Amino Acids. (Detailed kinetic analysis of alpha-proton abstraction).
Organic Chemistry Portal. (2024). Synthesis of Morpholines and Stability.[2] (Review of oxidative susceptibility of the morpholine ring).
National Institutes of Health (NIH). (2022). Storage of cell samples and amino acid integrity.[3] (Data on hygroscopicity and oxidative degradation of amino acids in storage).
structure-activity relationship (SAR) of 4-Cyclopentylmorpholine-3-carboxylic acid analogs
This guide serves as a technical analysis of 4-Cyclopentylmorpholine-3-carboxylic acid and its utility as a scaffold in medicinal chemistry. It is designed for drug discovery scientists optimizing hit-to-lead campaigns,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical analysis of 4-Cyclopentylmorpholine-3-carboxylic acid and its utility as a scaffold in medicinal chemistry. It is designed for drug discovery scientists optimizing hit-to-lead campaigns, specifically those requiring constrained amino acid mimetics with tuned lipophilicity.
Executive Summary: The "Goldilocks" Scaffold
In the optimization of peptidomimetics and small-molecule inhibitors, 4-Cyclopentylmorpholine-3-carboxylic acid represents a strategic equilibrium between conformational rigidity, metabolic stability, and lipophilic vectoring.
While proline is the natural standard for inducing turn conformations, and piperazine offers high basicity, the N-alkylated morpholine-3-carboxylic acid scaffold provides a unique non-basic, polar-constrained motif . The N-cyclopentyl substituent specifically targets hydrophobic pockets (e.g., in GPCRs like MCHR1 or enzymes like Acetyl-CoA Carboxylase) without the entropic penalty of flexible alkyl chains.
Enzyme Inhibitors: Acetyl-CoA Carboxylase (ACC) inhibition (acting as a linker/spacer).
Peptidomimetics: Proline isosteres with enhanced water solubility.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the 4-cyclopentylmorpholine scaffold against its three primary medicinal chemistry competitors.
Table 1: Physicochemical & Functional Comparison
Feature
4-Cyclopentylmorpholine-3-COOH
N-Cyclopentyl Proline
N-Cyclopentyl Piperazine-2-COOH
N-Isopropyl Morpholine-3-COOH
Core Character
Polar, Non-Basic Ether
Hydrophobic, Non-Basic
Basic Amine (pKa ~8-9)
Polar, Non-Basic Ether
H-Bonding
Acceptor (Ether O)
None (Ring C)
Donor/Acceptor (NH)
Acceptor (Ether O)
LogP (Est.)
~1.2 (Balanced)
~2.5 (High Lipophilicity)
~0.5 (Hydrophilic/Ionized)
~0.8 (Lower Lipophilicity)
Metabolic Stability
High (Ether is robust)
Moderate (Oxidation prone)
Low (N-oxidation/glucuronidation)
High
Conformation
Chair (Rigid)
Envelope (Rigid)
Chair (Rigid)
Chair (Rigid)
Hydrophobic Fill
Optimal (Cyclopentyl fills pocket)
Optimal
Optimal
Sub-optimal (Isopropyl is smaller)
Critical Insights
Vs. Proline: The morpholine oxygen lowers LogP, improving solubility without introducing a basic center. This is critical when the target pocket cannot tolerate a positive charge (ammonium) but requires polarity.
Vs. Piperazine: Piperazines are often too polar due to ionization at physiological pH. The morpholine analog avoids the "cation trap" (lysosomal accumulation) often seen with basic amines.
Vs. Isopropyl Analogs: The cyclopentyl group offers a larger hydrophobic surface area (
) compared to isopropyl (), providing better Van der Waals contacts in "greasy" binding pockets like those found in MCHR1.
Structure-Activity Relationship (SAR) Deep Dive
The bioactivity of this scaffold relies on two vectors: the 3-Carboxylic Acid Headgroup (interaction with charged residues) and the 4-N-Cyclopentyl Tail (hydrophobic anchoring).
Mechanism of Action: The "Anchor and Lock"
In many GPCR and kinase targets, the carboxylic acid forms a salt bridge with a conserved Arginine or Lysine. The morpholine ring locks the
(psi) and (phi) torsion angles, positioning the N-cyclopentyl group into an adjacent hydrophobic sub-pocket.
DOT Diagram: SAR Logic Flow
The following diagram illustrates the decision process for selecting this scaffold during lead optimization.
Caption: Decision tree for selecting the 4-cyclopentylmorpholine scaffold based on receptor pocket requirements.
Experimental Protocols
Synthesis of 4-Cyclopentylmorpholine-3-carboxylic Acid
Objective: To synthesize the core scaffold via reductive amination, ensuring high enantiomeric purity if starting from chiral morpholine-3-carboxylic acid.
Free Basing (In-situ): Add Triethylamine (1.0 mmol) and stir for 10 minutes until the solution clears.
Imine Formation: Add Cyclopentanone (1.2 mmol) and catalytic Acetic Acid (0.1 mL). Stir at room temperature for 1 hour.
Note: Pre-formation of the imine is crucial to avoid direct reduction of the ketone.
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target Mass: ~214 amu for methyl ester).
Workup: Quench with sat.
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate.
Hydrolysis (If using ester): Dissolve the crude ester in THF/Water (1:1), add LiOH (2.0 equiv), and stir at RT for 2 hours. Acidify to pH 4 with 1N HCl and extract or lyophilize to obtain the free acid.
Validation Criteria:
1H NMR: Diagnostic multiplet for the cyclopentyl methine proton at
2.5–3.0 ppm.
Chiral Purity: If starting with (S)-morpholine-3-carboxylic acid, verify ee% using chiral HPLC (e.g., Chiralpak AD-H column), as reductive amination conditions are generally non-racemizing but must be confirmed.
Biological Validation Workflow
To validate this scaffold in a drug discovery campaign (e.g., for MCHR1 antagonism), the following assay cascade is recommended.
Table 2: Recommended Assay Cascade
Assay Type
Metric
Target Threshold
Rationale
Primary Binding
/
< 100 nM
Confirm affinity of the carboxylic acid/amide headgroup.
Microsomal Stability
(Human/Rat)
> 60 min
Verify that the cyclopentyl ring is not rapidly oxidized (common liability).
Permeability (PAMPA)
> cm/s
Ensure the morpholine oxygen does not reduce lipophilicity too drastically for cell entry.
hERG Inhibition
> 10 M
Critical check: N-alkylated cyclic amines can sometimes bind hERG; the acidic moiety usually mitigates this.
References
Morpholine Scaffolds in Medicinal Chemistry
Tzara, A., et al. (2020).
MCHR1 Antagonists & SAR
Johansson, A., et al. (2016). "Melanin-concentrating hormone receptor 1 antagonists: synthesis and SAR." Bioorganic & Medicinal Chemistry.
(Contextual reference for N-alkyl amine tolerance in MCHR1).
ACC Inhibitor Development
Harriman, G., et al. (2016). "Acetyl-CoA Carboxylase Inhibitors: A Review of the Patent Literature.
General Synthesis of N-Alkyl Morpholines
Deka, M.J., et al. (2015). "Boron trifluoride etherate mediates intramolecular hydroalkoxylation... providing morpholines." Journal of Organic Chemistry.
A Comparative Guide to the Stereochemical Confirmation of 4-Cyclopentylmorpholine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise control and confirmation of a molecule's three-dimensional structure are not merely a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise control and confirmation of a molecule's three-dimensional structure are not merely academic exercises; they are fundamental to ensuring safety, efficacy, and specificity. For a chiral molecule like 4-Cyclopentylmorpholine-3-carboxylic acid, a compound with significant potential in medicinal chemistry, understanding and verifying its stereochemistry is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent. The arrangement of atoms at its stereocenters can drastically alter its pharmacological and toxicological properties. This guide provides a comprehensive comparison of the primary analytical techniques for confirming the stereochemistry of this promising molecule, offering in-depth, field-proven insights into the causality behind experimental choices and presenting self-validating protocols.
The Central Challenge: Distinguishing Mirror Images
4-Cyclopentylmorpholine-3-carboxylic acid possesses at least two stereocenters, at the C3 position of the morpholine ring and potentially at the cyclopentyl group, depending on its substitution. This gives rise to the possibility of multiple stereoisomers (enantiomers and diastereomers). Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment, making their separation and individual characterization a significant challenge. Diastereomers, on the other hand, have different physical properties and can often be separated by standard chromatographic or crystallization techniques. This guide will focus on the definitive methods for resolving and identifying the absolute configuration of the enantiomers of a given diastereomer of 4-Cyclopentylmorpholine-3-carboxylic acid.
A Triad of Analytical Approaches for Stereochemical Elucidation
The robust confirmation of the stereochemistry of a chiral molecule like 4-Cyclopentylmorpholine-3-carboxylic acid relies on a combination of techniques that probe the molecule's structure at different levels. The three pillars of modern stereochemical analysis are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries, and Single-Crystal X-ray Crystallography. Each method offers unique advantages and, when used in concert, provides an unassailable confirmation of a molecule's absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC): The Power of Separation
Chiral HPLC is a cornerstone technique for the separation of enantiomers.[1] It leverages the differential interaction of enantiomers with a chiral stationary phase (CSP) to achieve separation. The choice of the CSP is paramount and is dictated by the functional groups and overall structure of the analyte. For 4-Cyclopentylmorpholine-3-carboxylic acid, which contains both a secondary amine and a carboxylic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are excellent starting points.[2]
Experimental Protocol: Chiral HPLC Separation
Objective: To separate the enantiomers of a racemic mixture of a diastereomer of 4-Cyclopentylmorpholine-3-carboxylic acid.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Chiral Stationary Phase Column: Chiralcel® OD-H (amylose-based) or Astec CHIROBIOTIC® T (teicoplanin-based)[2]
Mobile Phase Optimization:
A systematic screening of mobile phases is crucial for achieving optimal separation. A typical starting point for polysaccharide-based columns is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape. For macrocyclic glycopeptide columns, polar organic or reversed-phase conditions are common.
Step-by-Step Methodology:
Sample Preparation: Dissolve a small amount of the racemic 4-Cyclopentylmorpholine-3-carboxylic acid in the mobile phase to a concentration of approximately 1 mg/mL.
Column Equilibration: Equilibrate the chosen chiral column with the initial mobile phase composition (e.g., 90:10 Hexane:Isopropanol with 0.1% Trifluoroacetic Acid for a polysaccharide column) at a flow rate of 1.0 mL/min for at least 30 minutes.
Injection: Inject 5-10 µL of the sample solution onto the column.
Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm) where the carboxylic acid chromophore absorbs.
Optimization: If the initial conditions do not provide baseline separation, systematically vary the mobile phase composition (e.g., increase or decrease the percentage of the alcohol modifier) and the nature of the additive (e.g., switch to diethylamine for basic compounds).
Data Analysis: The successful separation will result in two distinct peaks in the chromatogram, corresponding to the two enantiomers. The enantiomeric excess (% ee) can be calculated from the relative peak areas.
Data Presentation: Comparison of Chiral Stationary Phases
Caption: Workflow for the chiral separation of enantiomers using HPLC.
NMR Spectroscopy with Chiral Auxiliaries: Probing the Diastereomeric Environment
While NMR spectroscopy is inherently unable to distinguish between enantiomers in an achiral solvent, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can overcome this limitation.[3] By reacting the enantiomeric mixture with a single enantiomer of a CDA, a pair of diastereomers is formed. These diastereomers have different physical properties and, crucially, will exhibit distinct signals in the NMR spectrum.[4] For 4-Cyclopentylmorpholine-3-carboxylic acid, the carboxylic acid functionality is an ideal handle for derivatization with a chiral alcohol, while the secondary amine can be derivatized with a chiral acid. A widely used and powerful CDA for determining the absolute configuration of alcohols and amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[4]
Experimental Protocol: Modified Mosher's Method for Absolute Configuration Determination
Objective: To determine the absolute configuration of the C3 stereocenter of 4-Cyclopentylmorpholine-3-carboxylic acid by forming diastereomeric amides with Mosher's acid chloride.
Reagents:
Enantiomerically pure sample of 4-Cyclopentylmorpholine-3-carboxylic acid (esterified to the methyl ester to protect the carboxylic acid)
Esterification: Protect the carboxylic acid of the enantiomerically pure 4-Cyclopentylmorpholine-3-carboxylic acid as its methyl ester using standard conditions (e.g., methanol and thionyl chloride).
Diastereomer Formation (in two separate reactions):
Reaction A: To a solution of the methyl ester of 4-Cyclopentylmorpholine-3-carboxylic acid (1.0 eq) in anhydrous DCM, add pyridine (2.0 eq) and (R)-MTPA-Cl (1.2 eq).
Reaction B: In a separate flask, repeat the procedure using (S)-MTPA-Cl.
Reaction Monitoring: Stir the reactions at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: Quench each reaction with a small amount of water. Dilute with DCM and wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
Purification: Purify each diastereomeric amide by column chromatography on silica gel.
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.
Data Interpretation: Carefully assign the proton signals for the cyclopentyl and morpholine ring protons in both spectra. Calculate the chemical shift difference (Δδ = δS - δR) for protons near the newly formed stereocenter. A consistent pattern of positive and negative Δδ values for protons on either side of the MTPA plane allows for the assignment of the absolute configuration based on the established Mosher's model.
Data Presentation: Expected ¹H NMR Chemical Shift Differences (Δδ = δS - δR)
Proton
Expected Δδ (ppm)
Rationale for Assignment
H3 (Morpholine)
Positive
Located on one side of the MTPA phenyl ring plane
Cyclopentyl Protons (adjacent to N)
Negative
Located on the opposite side of the MTPA phenyl ring plane
Other Morpholine Protons
Variable
Depends on their spatial orientation relative to the MTPA phenyl ring
Visualization of the Mosher's Method Logic
Caption: Logic for assigning absolute configuration using Mosher's method.
Single-Crystal X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule.[5][6] This technique provides a three-dimensional map of the electron density within a single crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms. For chiral molecules, the anomalous dispersion effect can be used to determine the absolute stereochemistry.[7] The primary challenge of this method is obtaining a high-quality single crystal suitable for diffraction.
Experimental Protocol: Crystallization and X-ray Diffraction
Objective: To grow a single crystal of a salt or derivative of 4-Cyclopentylmorpholine-3-carboxylic acid and determine its absolute configuration by X-ray diffraction.
Materials:
Enantiomerically pure 4-Cyclopentylmorpholine-3-carboxylic acid
A suitable chiral or achiral counter-ion for salt formation (e.g., (R)-mandelic acid or HBr)
A variety of solvents for crystallization screening (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)
Step-by-Step Methodology:
Derivative/Salt Formation: If the parent molecule does not crystallize well, form a salt with a suitable acid or base. For 4-Cyclopentylmorpholine-3-carboxylic acid, salt formation with a chiral acid like (R)-mandelic acid can aid in both crystallization and the determination of absolute configuration.[8]
Crystallization Screening: Employ various crystallization techniques to obtain single crystals:
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.
Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble, and place this solution in a sealed container with a second solvent (in which the compound is insoluble) that is more volatile. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.
Data Collection: Collect the X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.
Absolute Configuration Determination: The absolute configuration is typically determined by analyzing the anomalous scattering effects, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer and close to one for the inverted structure confirms the absolute configuration.[7]
Data Presentation: Comparison of Crystallization Techniques
Crystallization Technique
Principle
Suitability
Key Considerations
Slow Evaporation
Gradually increasing the concentration of the solute
For moderately soluble compounds in volatile solvents
Simple, but can lead to rapid crystal growth and lower quality crystals
Vapor Diffusion
Slowly changing the solvent composition to induce supersaturation
For compounds that are highly soluble in one solvent and poorly soluble in another
Allows for fine control over the rate of crystallization
Cooling
Decreasing the solubility of the compound by lowering the temperature
For compounds with a steep solubility curve with respect to temperature
Requires a programmable cooling bath for slow, controlled cooling
Visualization of the X-ray Crystallography Workflow
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Conclusion: A Synergistic Approach to Stereochemical Confirmation
The confirmation of the stereochemistry of 4-Cyclopentylmorpholine-3-carboxylic acid is a multifaceted challenge that requires a strategic and synergistic application of modern analytical techniques. Chiral HPLC provides a robust method for the separation of enantiomers and the determination of enantiomeric purity. NMR spectroscopy with chiral auxiliaries, such as in the modified Mosher's method, offers a powerful tool for deducing the absolute configuration in solution. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure in the solid state.
For drug development professionals, a comprehensive approach that utilizes at least two of these orthogonal techniques is highly recommended to ensure the unequivocal assignment of stereochemistry. The choice of which methods to employ will depend on factors such as the availability of instrumentation, the physical properties of the compound, and the stage of development. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately confirm the stereochemistry of 4-Cyclopentylmorpholine-3-carboxylic acid, a critical step in unlocking its full therapeutic potential.
References
U.S. Patent No. US20160251311A1, "Process for the preparation of enantiomerically enriched 3-aminopiperidine," issued September 1, 2016.
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]
Chiral resolution. (2023, December 2). In Wikipedia. [Link]
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent progress on the stereoselective synthesis of cyclic quaternary α-amino acids. Tetrahedron: Asymmetry, 18(23), 2785–2832. [Link]
Chernobrovkin, M. G., Shpigun, O. A., & Svedas, V. K. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1175(1), 89–95. [Link]
Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691–723. [Link]
Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate. [Link]
Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
LibreTexts Chemistry. (2019, September 3). 4.8: 6.8 Resolution (Separation) of Enantiomers. [Link]
Coldham, I., & Leonori, D. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Organic & Biomolecular Chemistry, 20(23), 4737–4743. [Link]
Bhushan, R., & Kumar, V. (2010). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of separation science, 33(17-18), 2839–2851. [Link]
ResearchGate. (n.d.). Some important cyclic β-amino acids. [Link]
Singh, R. P., & Singh, V. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Medicinal Chemistry International Journal, 1(1). [Link]
ResearchGate. (n.d.). and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. [Link]
Bakulina, O., & Dar'in, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6563. [Link]
Armstrong, D. W., & Zhou, Y. (2018). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 90(15), 9225–9233. [Link]
Sprakel, J. M. J., & Lorenz, H. (2004). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Organic Process Research & Development, 8(4), 589–595. [Link]
Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2018). Hokkaido University Collection of Scholarly and Academic Papers. [Link]
Kumar, A., & Kumar, S. (2016). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 14(28), 6654–6681. [Link]
Wallworth, D. (2016, August/September). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
Seco, J. M., Quiñoá, E., & Riguera, R. (2012). Recent advances in multinuclear NMR spectroscopy for chiral recognition of organic compounds. Chemical reviews, 112(8), 4603–4641. [Link]
N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. (2016). Molecules, 21(11), 1538. [Link]
Chinese Patent No. CN106831540A, "It is a kind of(S)The preparation method of 3 piperidine carboxylic acids," issued June 13, 2017.
Flack, H. D., & Bernardinelli, G. (2008). Determination of absolute configuration using X-ray diffraction. Chirality, 20(5), 681–690. [Link]
Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. (2021). Symmetry, 13(11), 2167. [Link]
van Genderen, E., Gruene, T., & Clabbers, M. T. B. (2021). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Communications, 57(86), 11333–11336. [Link]
In-Silico Benchmarking of Morpholine Scaffolds: A Comparative Guide against Bioisosteres
Executive Summary In modern medicinal chemistry, the morpholine ring is not merely a solubility enhancer; it is a privileged scaffold that offers a critical balance between lipophilicity and metabolic stability. Unlike i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern medicinal chemistry, the morpholine ring is not merely a solubility enhancer; it is a privileged scaffold that offers a critical balance between lipophilicity and metabolic stability. Unlike its bioisosteres—piperazine and piperidine—morpholine introduces a specific electronic profile via its ethereal oxygen, significantly modulating the basicity of the distal nitrogen (
).
This guide provides a rigorous, self-validating in-silico framework for evaluating morpholine scaffolds. We move beyond standard docking to include solvation thermodynamics and conformational stability analysis, ensuring that computational predictions translate to wet-lab success.
Part 1: The Physicochemical Justification
Before initiating simulations, one must understand the causality behind selecting morpholine over its aliphatic analogues.
Basicity and Ionization (
Modulation)
The inductive effect of the morpholine oxygen atom reduces the electron density on the nitrogen.
Morpholine (
): Predominantly ionized at physiological pH (7.4) but retains a significant neutral fraction (~10-15%) to facilitate membrane permeation (e.g., BBB crossing).
Piperazine (
): Highly basic; almost exclusively cationic at pH 7.4, which aids solubility but can hinder passive transport.
Piperidine (
): Extremely basic and lipophilic, often leading to hERG liability and phospholipidosis.
Conformational Landscape
Morpholine adopts a chair conformation .[1] Crucially, the "exoanomeric effect" often stabilizes the substituent on the nitrogen in an equatorial position, minimizing steric clash within the binding pocket. This rigid 3D geometry ("Escape from Flatland") is superior to planar aromatics for saturation-driven solubility.
Part 2: In-Silico Methodology (Step-by-Step)
This protocol is designed to be platform-agnostic (applicable to Schrödinger, MOE, or OpenEye) but emphasizes the critical parameter settings required for heterocyclic scaffolds.
Phase 1: Ligand Preparation (The Foundation)
Objective: Generate accurate 3D conformers and ionization states.
Critical Step: Do not use default settings. You must generate states at pH
.
Protocol:
Desalt and neutralize the raw structure.
Generate tautomers. Note: Morpholine has no tautomers, but its amide derivatives do.
Chirality Check: If the morpholine is C-substituted (e.g., 2-methylmorpholine), explicitly define the (R)/(S) stereochemistry. Undefined centers will ruin binding free energy calculations.
Phase 2: Molecular Docking (Hinge Region Focus)
Objective: Validate the hydrogen bonding capability of the morpholine oxygen.
Mechanism: In kinase inhibitors, the morpholine oxygen often acts as a weak H-bond acceptor to the hinge region backbone (e.g., Valine or Methionine residues), while the protonated nitrogen engages Glu/Asp residues via salt bridges.
Grid Generation: Center the grid on the ATP-binding pocket. Set the inner box to
Å.
Constraints: Apply a positional constraint (H-bond) to the hinge residue if known.
Static docking fails to account for the desolvation penalty of the morpholine oxygen.
System: TIP3P water model, OPLS4 or CHARMM36 force field.
Ensemble: NPT (Isothermal-Isobaric) at 300 K, 1.01325 bar.
Duration: Minimum 50 ns production run.
Analysis Metric - Water Bridges: Monitor the residence time of water molecules bridging the morpholine oxygen to the protein. A high residence time (>50%) indicates a stable solvent-mediated interaction, often more favorable than displacing the water.
Phase 4: Free Energy Perturbation (FEP+)
Objective: Calculate relative binding affinity (
) between Morpholine and Piperazine analogues.
Workflow:
Map the topology: Mutate Morpholine-O
Piperazine-NH.
Lambda Windows: Use 12-16 windows to ensure overlap.
Simulation time: 5 ns per window.
Part 3: Visualization & Workflows
Diagram 1: The Comparative In-Silico Workflow
This diagram outlines the logical flow from structure preparation to affinity prediction.
Caption: Figure 1. Hierarchical workflow for evaluating morpholine scaffolds against bioisosteres.
Visualizing how the morpholine ring interacts within a typical kinase binding pocket.
Caption: Figure 2. Interaction map detailing the dual-pharmacophore nature of the morpholine ring.
Part 4: Comparative Analysis Data
The following table summarizes the theoretical and experimental differences between Morpholine and its primary bioisosteres. Data values are representative of typical medicinal chemistry ranges.
Feature
Morpholine
Piperazine
Piperidine
Structure
O / N Heterocycle
N / N Heterocycle
N Heterocycle
(Conjugate Acid)
~8.3 (Balanced)
~9.8 (Basic)
~11.2 (Highly Basic)
LogP (Lipophilicity)
-0.86 (Hydrophilic)
-1.17 (Hydrophilic)
0.84 (Lipophilic)
H-Bond Acceptors
2 (N, O)
2 (N, N)
1 (N)
H-Bond Donors
1 (NH)
2 (NH, NH)
1 (NH)
Metabolic Liability
Low (Stable Ring)
Moderate (N-oxidation)
High (Oxidation to Lactam)
hERG Liability
Low
Moderate
High (Cationic Amphiphile)
Primary Utility
Solubilizer / Hinge Binder
Linker / Solubilizer
Hydrophobic Spacer
Interpretation of Data[2][3][4][5][6][7][8][9][10][11]
Solubility vs. Permeability: Morpholine's LogP is higher than Piperazine's, yet it is often preferred for CNS drugs. Why? Because the lower
means a larger fraction of the molecule is neutral at physiological pH, facilitating passive diffusion across the BBB despite the lower intrinsic lipophilicity compared to Piperidine.
Metabolic Stability: Piperidine is prone to Phase I oxidation (P450 mediated) at the
-carbon or N-oxidation. Morpholine's oxygen atom deactivates the ring toward oxidative metabolism, extending the half-life ().
Part 5: Limitations & Future Directions
While morpholine is a powerful tool, it is not a universal solution.
Chemical Stability: In highly acidic conditions, the ether linkage is stable, but the ring can be susceptible to oxidative cleavage under extreme stress testing (e.g., radical attack).
Synthesis: Introducing substituents on the C2/C3 carbons of morpholine is synthetically more challenging than on the piperidine ring.
Future Modeling: The use of Quantum Mechanics (QM/MM) hybrid methods is becoming standard to accurately model the "pyramidalization" of the morpholine nitrogen when bound to metals (e.g., in metalloenzyme targets).
References
Kourounakis, A. P., et al. (2020).[2] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews.
Barygin, O. I., et al. (2017). "Piperazine and Piperidine Derivatives in Modern Drug Design." Chemical Reviews. (Note: Representative citation for scaffold comparison).
Combette, J. M., et al. (2005). "Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1." Applied and Environmental Microbiology.
Jorgensen, W. L. (2004). "The many roles of computation in drug discovery." Science.
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.
Strategic Patent Landscape & Novelty Assessment: 4-Cyclopentylmorpholine-3-carboxylic Acid
Executive Summary 4-Cyclopentylmorpholine-3-carboxylic acid (CAS: 1796924-55-4 for HCl salt) represents a strategic scaffold in medicinal chemistry, serving as a conformationally restricted, lipophilic isostere of prolin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Cyclopentylmorpholine-3-carboxylic acid (CAS: 1796924-55-4 for HCl salt) represents a strategic scaffold in medicinal chemistry, serving as a conformationally restricted, lipophilic isostere of proline and N-alkylated amino acids. Its utility lies in the balance between the polar morpholine core (hydrogen bond acceptor) and the hydrophobic cyclopentyl moiety, often used to target hydrophobic pockets in kinases (e.g., PI3K/mTOR) and GPCRs.
This guide provides a technical framework for assessing the novelty of this specific scaffold against its structural analogs within patent literature. It synthesizes physicochemical performance data, synthetic accessibility, and a robust Freedom-to-Operate (FTO) search protocol.
Comparative Performance Profiling
To assess novelty, one must first establish distinctness. The following table compares 4-Cyclopentylmorpholine-3-carboxylic acid against its direct structural competitors: the unsubstituted parent, the acyclic analog (Isopropyl), and the synthetic precursor (N-Boc).
High (Cyclopentyl ring resists oxidation better than linear alkyls)
High
Moderate (Susceptible to CYP dealkylation)
Low (Acid labile)
Synthetic Yield (Reductive Amination)
65-75% (Sterically hindered ketone)
N/A
80-90% (Acetone is highly reactive)
N/A (Protection step)
Patent Status
Intermediate/Markush (Often hidden in broad claims)
Public Domain
Known / Generic
Widely Commercial
Key Insight: The cyclopentyl variant offers a superior metabolic profile compared to the isopropyl analog due to the steric bulk of the ring hindering oxidative dealkylation, a critical argument for "selection invention" status in patent filings.
Patent Novelty Assessment Protocol
Assessing the novelty of a specific N-substituted morpholine requires navigating "Markush" structures—complex generic chemical formulas used in patents to claim millions of variations.
Search Strategy Workflow
The following diagram outlines the logic flow for uncovering prior art that may not explicitly name the molecule but claims it via structure.
Caption: Workflow for detecting specific chemical entities within broad Markush patent claims.
Execution Protocol[7]
Exact Search: Query commercial databases (SciFinder-n, Reaxys) using the InChI Key.
Target:InChI=1S/C10H17NO3...
Broad Text Query: Use proximity operators in patent databases (Espacenet, USPTO).
Query:(morpholine-3-carboxylic acid) NEAR/5 (cyclopentyl OR cycloalkyl)
Markush Analysis:
Locate patents claiming "Substituted Morpholines" as kinase inhibitors.
Check definition of R1 (Nitrogen substituent). If R1 is defined broadly as "C3-C6 cycloalkyl," the molecule is generically covered but may still be patentable as a selection if unexpected properties (e.g., higher potency) are demonstrated.
Synthetic Accessibility & Validation
To validate the molecule as a viable drug intermediate, one must prove synthetic feasibility. The industry-standard method is Reductive Amination , which avoids the elimination side-reactions common with direct alkylation (using bromocyclopentane).
Experimental Workflow
The following protocol is self-validating: the disappearance of the ketone peak in IR/NMR confirms the intermediate imine formation, and the mass shift confirms reduction.
Protocol: Reductive Amination of Morpholine-3-carboxylic acid
Sodium Triacetoxyborohydride (STAB, 1.5 eq) - Chosen for mildness over NaCNBH3.
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Acetic Acid (catalytic, 0.1 eq).
Step-by-Step:
Imine Formation: Dissolve amine and ketone in DCE. Add AcOH. Stir at Room Temp (RT) for 1 hour. Checkpoint: Monitor by TLC for amine consumption.
Reduction: Cool to 0°C. Add STAB portion-wise (exothermic control).
Quench: Stir overnight at RT. Quench with sat. NaHCO3.
Isolation: Extract aqueous layer with DCM (Note: Product is amphoteric; isoelectric point adjustment to pH ~5-6 may be required for optimal extraction or use ion-exchange resin).
Reaction Pathway Diagram[5][7]
Caption: Reductive amination pathway favoring N-alkylation over O-alkylation.
Novelty Assessment Conclusion
Based on the structural analysis and standard patent landscaping techniques:
Literal Novelty: The specific CAS 1796924-55-4 indicates the molecule has been indexed, likely in a library or catalog. However, if it does not appear in the claims of a granted patent, it may still be free to use or patentable for a new use (Second Medical Use).
Inventive Step: The 4-cyclopentyl group provides a specific lipophilic vector that linear alkyls (isopropyl) do not. If experimental data shows this specific analog has 10x better binding to a target (e.g., a specific kinase pocket) than the isopropyl analog, it constitutes a "Selection Invention."
Recommendation: Researchers should treat this molecule as "Known in Art" for generic chemical purposes but "Potentially Novel" if applied to a specific, non-obvious biological target where the cyclopentyl ring is critical for activity.
References
PubChem. 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid (Analog Reference). National Library of Medicine.
[Link]
Proper Disposal Procedures for 4-Cyclopentylmorpholine-3-carboxylic Acid
[1][2][3][4][5][6] Executive Directive: The "Stop & Check" Before handling 4-Cyclopentylmorpholine-3-carboxylic acid (approximate CAS 1093863-93-2 or related hydrochloride salts), you must acknowledge its structural dual...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6]
Executive Directive: The "Stop & Check"
Before handling 4-Cyclopentylmorpholine-3-carboxylic acid (approximate CAS 1093863-93-2 or related hydrochloride salts), you must acknowledge its structural duality.[1][2] As a morpholine derivative featuring a carboxylic acid, this compound exhibits zwitterionic potential and specific reactivity profiles that dictate its disposal pathway.
CRITICAL SAFETY ALERT:
Nitrosamine Hazard: Although a tertiary amine, morpholine scaffolds can degrade or undergo nitrosative cleavage in the presence of nitrosating agents (e.g., sodium nitrite, nitric acid), potentially forming carcinogenic N-nitrosomorpholine.[1][2] STRICTLY SEGREGATE from acidic nitrate waste streams.
RCRA Status: While not explicitly P- or U-listed by the US EPA, it must be managed as Hazardous Chemical Waste due to its potential toxicity and irritant properties (H315, H319, H335).[2]
Chemical Hazard Profile & Characterization
To dispose of a chemical safely, you must understand what it is, not just what the label says.[2]
Parameter
Characteristic
Operational Implication
Functional Groups
Tertiary Amine (Morpholine ring), Carboxylic Acid
Amphoteric nature; solubility is pH-dependent.[1][2]
Physical State
Solid (typically white/off-white powder)
Dust inhalation risk; dispose of as solid waste unless dissolved.[1][2]
GHS Classification
Skin Irrit. 2, Eye Irrit.[1][2][3][4] 2A, STOT SE 3
Requires double-bagging or rigid containment to prevent particulate release.[1][2]
Reactivity
Incompatible with strong oxidizers & nitrosating agents
DO NOT commingle with Chromic acid, Nitric acid, or Peroxides.[1][2]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spoiled Reagent)
Use this workflow for expired solids, spill cleanup residues, or contaminated weighing boats.[1][2]
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport.
Labeling: Affix a hazardous waste tag immediately.
Constituents: "4-Cyclopentylmorpholine-3-carboxylic acid" (Do not use abbreviations like "4-CPMCA").[1][2]
Hazard Checkbox: [x] Toxic [x] Irritant.
Transfer: Transfer solid using a chemically resistant spatula. Avoid generating dust.[3][5][6]
Secondary Containment: If the primary container is a plastic bag (e.g., from a spill cleanup), place it inside a rigid container to prevent puncture.[2]
Segregation Rule (The "Life-Saver"): Ensure the liquid waste container DOES NOT contain oxidizing acids (Nitric, Perchloric). The morpholine ring is susceptible to oxidation, which can be exothermic or generate toxic byproducts.[2]
Operational Visualization: Waste Stream Decision Tree
The following logic gate ensures you select the correct waste stream, minimizing the risk of incompatible mixing.
Figure 1: Decision logic for segregating morpholine-derivative waste streams to prevent chemical incompatibility.
In the event of a benchtop spill, reliance on "visual clean" is insufficient due to the compound's potential bioactivity.[2] Use this self-validating loop.
PPE Required: Nitrile gloves (double gloved recommended), Lab coat, Safety goggles, N95 dust mask (if powder is aerosolized).[2]
Containment:
Solid: Cover with a damp paper towel to prevent dust dispersal.
Liquid: Encircle with absorbent pads or vermiculite.[7]
Removal: Scoop material into a disposal bag. DO NOT sweep dry dust.
Decontamination (The Validation Step):
Wipe the surface with a mild detergent solution (soap and water).
Validation: Wipe the area with a fresh wet paper towel and check pH if possible (carboxylic acid residue may lower pH slightly).
Final Polish: Wipe with 70% Ethanol to remove organic residues.
Disposal: All cleanup materials (gloves, pads, towels) go into the Hazardous Solid Waste bin, not the regular trash.
Figure 2: Closed-loop spill response ensuring complete removal of contaminants.
Regulatory & Compliance Context
While 4-Cyclopentylmorpholine-3-carboxylic acid is a specific research chemical, its disposal is governed by the "Cradle-to-Grave" responsibility mandated by the Resource Conservation and Recovery Act (RCRA) .[1][2]
Waste Coding: If the waste solution is acidic (pH < 2), it carries the D002 code.[2] If it is a solvent mixture (e.g., with Methanol), it carries D001 (Ignitable) or F003 (Spent Solvent).[2]
Generator Status: Ensure your lab's accumulation area does not exceed volume limits (typically 55 gallons for satellite accumulation areas).
References
US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link][2]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] Retrieved from [Link][2]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][2]